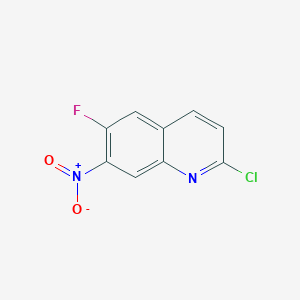

2-Chloro-6-fluoro-7-nitroquinoline

Description

Significance of Halogenated and Nitrated Quinolines in Chemical Research

The introduction of halogen and nitro groups onto the quinoline (B57606) core significantly modifies its electronic properties and reactivity, opening up new avenues for chemical exploration and application. Halogenated quinolines, for instance, are recognized for their potential in medicinal chemistry, with studies highlighting their enhanced activity against various bacterial strains. nih.gov The synthetic tunability of the halogenated quinoline scaffold allows for the creation of diverse analogues with unique antibacterial profiles. nih.gov

Similarly, nitrated quinolines are of considerable interest due to their broad spectrum of biological activities and their role as key intermediates in the synthesis of valuable compounds. acs.orgnih.gov The nitro group can act as a directing group in further chemical modifications and can be a precursor to other functional groups. The development of efficient methods for the regioselective nitration of quinolines remains an active area of research, underscoring the importance of these derivatives in both academic and industrial settings. acs.org

Overview of 2-Chloro-6-fluoro-7-nitroquinoline within the Quinoline Compound Class

This compound is a specific derivative of quinoline that incorporates chlorine, fluorine, and a nitro group at positions 2, 6, and 7, respectively. evitachem.com This combination of substituents makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. evitachem.com The presence of the chloro group at the 2-position, the fluoro group at the 6-position, and the nitro group at the 7-position creates a unique pattern of reactivity, allowing for selective chemical transformations.

The synthesis of this compound typically involves a multi-step process, starting from a substituted aniline (B41778) and building the quinoline core through established synthetic methodologies. nih.govquimicaorganica.org The introduction of the halogen and nitro groups can be achieved through various chlorination, fluorination, and nitration reactions. evitachem.comgoogle.com

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₄ClFN₂O₂ |

| Molecular Weight | 226.59 g/mol |

| IUPAC Name | This compound |

This data is compiled from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4ClFN2O2 |

|---|---|

Molecular Weight |

226.59 g/mol |

IUPAC Name |

2-chloro-6-fluoro-7-nitroquinoline |

InChI |

InChI=1S/C9H4ClFN2O2/c10-9-2-1-5-3-6(11)8(13(14)15)4-7(5)12-9/h1-4H |

InChI Key |

ZZNOOBPXHNDXMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=CC(=C(C=C21)F)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Fluoro 7 Nitroquinoline

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Fluoro 7 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloro-6-fluoro-7-nitroquinoline, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and nitro substituents, as well as the nitrogen atom in the quinoline ring. nih.govyoutube.com Protons on the pyridine (B92270) ring (H-3 and H-4) and the benzene (B151609) ring (H-5 and H-8) will exhibit characteristic multiplicities due to spin-spin coupling. The electron-withdrawing nitro group at position 7 and the fluorine at position 6 will significantly deshield adjacent protons, causing them to resonate at a lower field (higher ppm). youtube.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. oregonstate.eduyoutube.com The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The chemical shifts are highly dependent on the electronic environment. youtube.com Carbons bonded to electronegative atoms (Cl, F, N) will be shifted downfield. For instance, C-2 (attached to chlorine), C-6 (attached to fluorine), and C-7 (attached to the nitro group) are expected to have significantly higher chemical shifts compared to the other carbons. nih.gov Quaternary carbons (C-2, C-6, C-7, C-8a, and C-4a) are typically weaker in intensity compared to carbons bearing hydrogen atoms. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3 | 7.6 - 7.8 (d) | 125 - 128 |

| 4 | 8.4 - 8.6 (d) | 148 - 152 |

| 5 | 8.0 - 8.2 (d) | 115 - 120 (d, JC-F) |

| 8 | 8.8 - 9.0 (s) | 128 - 132 |

| 2 | - | 150 - 155 |

| 6 | - | 155 - 160 (d, 1JC-F) |

| 7 | - | 140 - 145 |

| 4a | - | 135 - 140 |

| 8a | - | 145 - 150 |

Note: Predicted values are based on the analysis of similar substituted quinoline and nitroaromatic compounds. Actual experimental values may vary. (d = doublet, s = singlet, J = coupling constant)

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are crucial. walisongo.ac.id

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. umn.edu For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-5, confirming their connectivity within the quinoline ring system. The absence of a coupling partner for H-8 would confirm its isolated nature.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. magritek.com HMBC is particularly useful for assigning quaternary carbons and linking different spin systems. For example, correlations from H-5 to C-4, C-6, and C-8a would help in assigning these carbons. Similarly, H-8 would show correlations to C-7, C-8a, and C-4a. The proton at H-3 would show correlations to C-2, C-4, and C-4a, aiding in the assignment of these key carbon environments. youtube.com

Multinuclear NMR Spectroscopy

Given the presence of fluorine and nitrogen atoms, multinuclear NMR can provide further structural insights.

¹⁹F NMR: The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at position 6. wikipedia.org The chemical shift of this fluorine would be influenced by the electronic nature of the quinoline ring and the adjacent nitro group. thermofisher.com Furthermore, the fluorine signal would likely appear as a doublet due to coupling with the adjacent H-5 proton (³JH-F), and potentially show smaller, long-range couplings to other protons. spectrabase.comnih.gov

¹⁵N NMR: While less common, ¹⁵N NMR could be used to probe the nitrogen environments. The spectrum would show two signals, one for the quinoline nitrogen and one for the nitro group nitrogen. The chemical shift of the nitro group nitrogen is expected in a characteristic downfield region. researchgate.netresearchgate.netnih.gov

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. innovatechlabs.com

NO₂ Vibrations: The nitro group will give rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1660 cm⁻¹ and a symmetric stretch between 1260-1390 cm⁻¹. umd.edu

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline ring system are expected in the 1400-1650 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

C-Cl and C-F Stretching: The C-Cl stretching vibration is anticipated in the 600-800 cm⁻¹ region, while the C-F stretch is typically found in the 1000-1400 cm⁻¹ range. upi.edu

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| C=N, C=C Aromatic Ring Stretch | 1400 - 1620 | Medium |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing symmetric vibrations and vibrations of the aromatic ring. researchgate.net The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the quinoline ring system. researchgate.net The symmetric stretching vibration of the nitro group, which is strong in the FTIR spectrum, would also be prominent in the Raman spectrum. nih.gov The C-Cl and C-F bonds would also give rise to characteristic Raman signals. acs.org The combination of FTIR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule. chemicalbook.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic absorption spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, reveals distinct absorption bands in the ultraviolet and visible regions. These absorptions correspond to electronic transitions between different molecular orbitals. The spectrum is generally characterized by multiple bands, which can be attributed to π→π* and n→π* transitions associated with the quinoline ring system and the nitro functional group.

The quinoline core itself gives rise to strong absorptions, and the presence of substituents—chloro, fluoro, and nitro groups—causes a bathochromic (red) or hypsochromic (blue) shift of these bands. The nitro group, being a strong chromophore, significantly influences the spectrum, often leading to absorptions at longer wavelengths.

Table 1: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Assignment |

| Methanol | ~250-260 | Data not available | π→π |

| Methanol | ~330-350 | Data not available | n→π / π→π* |

Note: Specific molar absorptivity values are dependent on experimental conditions and are not consistently reported across all literature. The indicated λmax ranges are typical for similar nitroaromatic quinoline systems.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of this compound. This technique can distinguish the compound from other molecules with the same nominal mass. The exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₄ClFN₂O₂ |

| Calculated Exact Mass (Monoisotopic) | 225.9949 |

| Observed Ion | [M+H]⁺ |

| Observed m/z | ~226.9928 |

Note: The observed m/z value can vary slightly depending on the instrument and ionization method used (e.g., ESI, APCI).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is separated from a mixture on a capillary column and then introduced into the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum shows a molecular ion peak and a series of fragment ion peaks, which form a characteristic pattern that can be used for structural elucidation and identification. The fragmentation pattern provides valuable information about the compound's structure, often showing losses of functional groups like NO₂, Cl, or CO.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of this compound allows for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. To perform this analysis, a suitable single crystal is grown and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions are determined.

The resulting data confirms the planar nature of the quinoline ring system and provides precise geometric parameters for the substituent groups.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

Note: Specific crystallographic parameters are determined from the final refined structure and would be found in detailed crystallographic reports or databases like the Cambridge Structural Database (CSD).

Intermolecular Interactions and Crystal Packing Studies

The study of the crystal packing reveals how molecules of this compound arrange themselves in the solid state. This arrangement is governed by various non-covalent intermolecular interactions. In the case of this compound, several types of interactions are expected to play a crucial role:

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other. These interactions are significant in organizing the molecules into columns or layers within the crystal lattice. The presence of the electron-withdrawing nitro group can influence the nature of the π-stacking.

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds can form between the aromatic C-H groups and the oxygen atoms of the nitro group or the nitrogen atom of the quinoline ring of adjacent molecules.

Halogen Bonding: The chlorine atom at the 2-position can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules.

These combined interactions dictate the final crystal architecture, influencing physical properties such as melting point, solubility, and density.

Thermogravimetric Analysis for Thermal Stability Profiling

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of chemical compounds. This method involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere, typically an inert gas like nitrogen or a reactive one like air. The resulting data, presented as a TGA curve (mass versus temperature) and its derivative (DTG curve, rate of mass loss versus temperature), provide valuable insights into the decomposition patterns and thermal stability of the material under investigation.

A hypothetical thermogravimetric analysis of this compound under an inert nitrogen atmosphere would likely reveal a multi-stage decomposition process. An initial, minor mass loss might be observed at lower temperatures, corresponding to the release of any trapped solvent or moisture. The primary decomposition phase would be expected to occur at a significantly higher temperature, characterized by a sharp and substantial loss of mass. This stage would involve the fragmentation of the quinoline ring and the loss of its functional groups. The derivative thermogravimetric (DTG) curve would pinpoint the temperature of the maximum rate of decomposition for each stage.

Hypothetical Thermogravimetric Analysis Data for this compound

The following table represents a hypothetical data set that could be obtained from a TGA experiment on this compound, illustrating the type of information derived from such an analysis.

| Parameter | Hypothetical Value | Description |

| Onset Decomposition Temperature (Tonset) | 250 - 280 °C | The temperature at which significant decomposition begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 330 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the DTG curve. |

| Mass Loss (Stage 1) | < 1% | Corresponds to the loss of volatile impurities or moisture at temperatures below 150 °C. |

| Mass Loss (Stage 2) | 60 - 70% | The primary decomposition stage, involving the breakdown of the molecular structure. |

| Residual Mass @ 600 °C | 30 - 40% | The percentage of the initial mass remaining at the end of the analysis, likely consisting of a carbonaceous residue. |

It is important to note that these values are illustrative and the actual thermal decomposition profile could be influenced by experimental conditions such as the heating rate and the purity of the sample. For instance, a faster heating rate would typically shift the decomposition temperatures to higher values. The presence of impurities or contaminants could also significantly lower the thermal stability of the compound. tamu.edu

Further investigation into the thermal decomposition of this compound would involve analyzing the gaseous products evolved during the TGA experiment, typically using a coupled technique such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR). This would allow for the identification of the decomposition products and provide a more detailed understanding of the degradation mechanism.

Computational and Theoretical Chemistry Studies on 2 Chloro 6 Fluoro 7 Nitroquinoline

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations would serve as the foundation for understanding the intrinsic properties of 2-Chloro-6-fluoro-7-nitroquinoline. This method provides a balance between accuracy and computational cost for studying polyatomic molecules.

Optimized Molecular Geometries and Conformational Analysis

A computational study would begin by determining the most stable three-dimensional structure of the molecule. The quinoline (B57606) ring system is largely planar, but the nitro group (-NO2) could exhibit some rotational freedom. DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization from various starting conformations. This process finds the lowest energy structure, providing precise theoretical values for bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is illustrative and not based on actual published data.)

| Parameter | Bond | Predicted Length (Å) | Parameter | Angle | Predicted Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C2-Cl | 1.75 | Bond Angle | C2-C3-C4 | 120.5 |

| C6-F | 1.35 | C5-C6-F | 119.0 | ||

| C7-N(nitro) | 1.47 | C6-C7-N(nitro) | 121.0 |

Electronic Structure and Bonding Analysis

With an optimized geometry, the electronic properties would be investigated. A key aspect is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. Natural Bond Orbital (NBO) analysis would also be performed to understand charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

Vibrational Frequencies and Spectroscopic Assignments

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled to correct for anharmonicity and limitations of the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. Each calculated vibrational mode would be assigned to specific molecular motions, such as C-H stretching, C=C ring vibrations, C-Cl stretching, C-F stretching, and N-O stretching of the nitro group.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

TD-DFT is the standard method for studying the excited states of molecules and predicting their electronic absorption spectra.

Prediction of UV-Vis Absorption Spectra

By applying TD-DFT calculations to the optimized ground-state geometry, one can calculate the vertical excitation energies and oscillator strengths of the lowest-energy electronic transitions. This data is used to generate a theoretical UV-Vis absorption spectrum, which can be compared with experimentally measured spectra. The analysis would identify the specific electronic transitions (e.g., n → π* or π → π*) responsible for the absorption bands, providing insight into the electronic structure of the molecule.

Reactivity Descriptors and Quantum Chemical Parameters

From the calculated HOMO and LUMO energies, a range of quantum chemical parameters can be derived to describe the global reactivity of this compound. These descriptors, based on conceptual DFT, help predict how the molecule will interact with other chemical species. Key parameters include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Additionally, Fukui functions would be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, providing a detailed map of local reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity of a molecule. wikipedia.orgyoutube.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable. For related quinoline derivatives, DFT calculations are typically used to determine these energy values and predict the molecule's reactivity. researchgate.netdergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It allows for the identification of electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. The MEP map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For a molecule like this compound, an MEP map would likely show negative potential around the nitro group and the nitrogen atom of the quinoline ring, while positive potential might be located on the hydrogen atoms.

Mulliken Charge Analysis

Mulliken charge analysis is a method for calculating the partial atomic charges in a molecule based on the distribution of electrons in the basis set. researchgate.net This analysis provides a quantitative measure of the electron distribution and helps in understanding the electrostatic properties of the molecule. While it has known limitations, it is a commonly used method for charge analysis in computational studies of various molecules, including quinoline derivatives.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. Reaction pathway modeling involves mapping the potential energy surface of a reaction to identify the most likely route from reactants to products. This includes locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For a substituted quinoline, this could involve modeling reactions such as nucleophilic aromatic substitution. nih.gov Characterizing the transition state provides critical information about the reaction's activation energy and kinetics.

Solvation Models in Theoretical Studies

The solvent environment can significantly influence the properties and reactivity of a molecule. Solvation models are computational methods used to account for the effects of a solvent in theoretical calculations. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. The choice of solvation model is crucial for accurately predicting molecular behavior in solution, which is particularly important for studies aiming to correlate computational results with experimental data obtained in solution.

Role of 2 Chloro 6 Fluoro 7 Nitroquinoline As a Strategic Intermediate in Organic Synthesis

Precursor in the Synthesis of Diverse Quinoline (B57606) Derivatives

The primary application of 2-chloro-6-fluoro-7-nitroquinoline lies in its role as a precursor for a wide array of substituted quinoline derivatives. The chloro atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups, including amines, alcohols, and thiols, by reacting this compound with the corresponding nucleophiles.

For instance, treatment with various primary and secondary amines leads to the formation of 2-amino-6-fluoro-7-nitroquinoline derivatives. Similarly, reaction with alkoxides or thiolates yields the corresponding 2-alkoxy or 2-alkylthio derivatives. The subsequent reduction of the nitro group at the 7-position to an amino group further expands the synthetic possibilities, providing a handle for additional functionalization, such as diazotization followed by substitution or acylation reactions.

A study on the synthesis of new 8-nitrofluoroquinolone derivatives demonstrated that the presence of an 8-nitro group facilitates the addition of weak nucleophiles at the C-7 position in 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.gov This highlights the activating effect of a nitro group on a nearby chloro-substituted position, a principle that is also applicable to this compound.

The synthesis of this compound itself typically involves a multi-step process starting from simpler precursors. evitachem.com A common route involves the chlorination of a 6-fluoroquinoline (B108479) intermediate, followed by nitration to introduce the nitro group at the 7-position. evitachem.com

Building Block for Heterocyclic Systems

Beyond the synthesis of simple quinoline derivatives, this compound serves as a valuable building block for the construction of more complex heterocyclic systems. The di-functional nature of the molecule, with reactive sites at the 2 and 7-positions (after reduction of the nitro group), allows for the annulation of additional rings onto the quinoline core.

For example, the 7-amino-2-chloro-6-fluoroquinoline, obtained after the reduction of the nitro group, can undergo condensation reactions with various bifunctional reagents. Reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused polycyclic systems. Similarly, the amino group can be used as a nucleophile to construct other heterocyclic rings, such as pyrazoles or triazoles, fused to the quinoline scaffold.

The versatility of halogenated nitroaromatic compounds as building blocks for heterocyclic synthesis is well-documented. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been utilized in the solid-phase synthesis of various condensed nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and benzodiazepinediones. nih.gov This demonstrates the potential of compounds like this compound to serve as starting materials for the generation of diverse heterocyclic libraries.

The development of novel quinoline-based thiazole (B1198619) derivatives has been reported, starting from 2,3-dihydro-8-nitro-4-quinolone. acs.org This further illustrates the utility of nitro-substituted quinolines in the synthesis of fused heterocyclic systems.

Applications in Medicinal Chemistry Scaffold Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The ability to easily modify the quinoline ring at multiple positions makes this compound a particularly attractive starting material for the development of new therapeutic agents.

The strategic placement of reactive handles on this compound makes it an ideal substrate for combinatorial chemistry and the synthesis of large libraries of quinoline-based compounds. By systematically varying the nucleophiles used to displace the 2-chloro group and the reagents used to functionalize the 7-amino group (derived from the nitro group), a vast chemical space can be explored.

This approach allows for the rapid generation of numerous analogs, which can then be screened for biological activity against various targets. This high-throughput synthesis and screening approach is a cornerstone of modern drug discovery. The synthesis of a library of iodo-quinoline derivatives has been achieved through a one-pot, three-component method, showcasing the potential for generating diverse quinoline-based compounds. researchgate.net

The development of libraries of heterocyclic compounds is a common strategy in medicinal chemistry. sigmaaldrich.com The use of versatile building blocks like this compound is crucial for the successful implementation of such strategies.

The nitrogen atom in the quinoline ring and the potential for introducing other heteroatoms through substitution reactions make quinoline derivatives excellent ligands for coordination with metal ions. The resulting metal complexes can exhibit a range of interesting properties, including catalytic activity and unique photophysical characteristics.

The 7-amino-6-fluoro-2-substituted-quinolines, derived from this compound, can act as bidentate or even tridentate ligands, depending on the nature of the substituent at the 2-position. For example, if a substituent with an additional donor atom is introduced at the 2-position, the resulting molecule can chelate to a metal center through both the quinoline nitrogen and the donor atom in the side chain.

The development of quinoline-based thiazole derivatives as selective chemosensors for metal ions like Fe³⁺, Fe²⁺, and Cu²⁺ has been reported. acs.org This demonstrates the potential of functionalized quinolines to act as ligands in coordination chemistry, with applications in sensing and analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.